3,4-difluoro-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide
Description
Historical Development of Pyrazolo[3,4-b]pyridine Research
The pyrazolo[3,4-b]pyridine scaffold emerged as a focal point in heterocyclic chemistry following Ortoleva’s 1908 synthesis of the first monosubstituted 1H-pyrazolo[3,4-b]pyridine via iodine-mediated cyclization of diphenylhydrazone and pyridine. Early 20th-century work by Bulow further advanced synthetic methodologies, employing 1-phenyl-3-methyl-5-aminopyrazole and 1,3-diketones in glacial acetic acid to yield N-phenyl-3-methyl derivatives. These foundational studies established pyrazolo[3,4-b]pyridines as structurally versatile platforms, though limited by regioselectivity challenges in early synthetic routes.
The 1960s–1980s witnessed systematic exploration of ring-closure strategies, particularly hydrazine-mediated cyclizations of halogenated pyridines bearing electrophilic groups (e.g., nitriles, esters, aldehydes). For example, reacting 3-cyanopyridine derivatives with hydrazine hydrate in ethanol under reflux yielded 1H-pyrazolo[3,4-b]pyridines via nucleophilic attack at C3 and C4 positions, followed by tautomerization. These methods enabled scalable production but faced limitations in controlling substituent patterns critical for pharmacological optimization.
Significance in Heterocyclic Medicinal Chemistry
Pyrazolo[3,4-b]pyridines occupy a privileged position in drug design due to their dual aromatic systems, which facilitate π-π stacking and hydrogen bonding with biological targets. The benzamide substitution at position N3, as seen in 3,4-difluoro-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide, introduces additional hydrogen-bond donors/acceptors and hydrophobic surfaces, enhancing target affinity. Key physicochemical advantages include:
- Tautomeric flexibility : The 1H/2H tautomerism allows adaptation to binding pocket geometries.
- Electron-deficient core : Enhances interactions with catalytic lysine or arginine residues in kinase active sites.
- Synthetic tunability : Substituents at positions 1, 3, 4, and 6 enable precise modulation of pharmacokinetic properties.
Comparative studies highlight pyrazolo[3,4-b]pyridines’ superiority over related heterocycles (e.g., indoles, purines) in balancing solubility and membrane permeability, attributed to their intermediate logP values and hydrogen-bond capacity.
Current Research Landscape for Benzamide-Substituted Derivatives
Recent advances focus on optimizing benzamide-substituted pyrazolo[3,4-b]pyridines for kinase inhibition and antimicrobial activity. A 2022 study demonstrated that introducing electron-withdrawing groups (e.g., 3,4-difluoro) on the benzamide ring enhances antifungal potency against Sclerotinia sclerotiorum (EC~50~ = 0.20 mg/L) by strengthening hydrogen bonds with succinate dehydrogenase’s TRP173 and ARG43 residues. Structural modifications follow three primary strategies:
Table 1. Design Strategies for Benzamide-Substituted Pyrazolo[3,4-b]pyridines
Computational approaches, notably molecular docking and molecular dynamics simulations, now guide rational design. For instance, MD simulations of 3,4-difluoro-substituted derivatives reveal stable binding to Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), with ΔG~bind~ = −9.2 kcal/mol.
Knowledge Gaps and Research Imperatives
Despite progress, critical challenges persist:
- Tautomeric control : The equilibrium between 1H and 2H tautomers remains poorly understood in substituted derivatives, complicating structure-activity relationship (SAR) analyses.
- Stereoelectronic effects : Fluorine’s impact on benzamide conjugation and scaffold planarity requires quantitative assessment via Hammett studies or DFT calculations.
- Polypharmacology risk : The promiscuity of pyrazolo[3,4-b]pyridines toward kinases (e.g., JAK2, CDK9) necessitates selective targeting strategies.
Priority research areas include:
- Developing catalytic asymmetric syntheses for chiral 4-phenyl derivatives.
- Systematic profiling of fluorinated benzamides against epigenetic targets (e.g., HDACs, BET proteins).
- Elucidating metabolic pathways through advanced hepatocyte models and mass spectrometry.
This compound class stands at the intersection of synthetic innovation and therapeutic potential, demanding interdisciplinary efforts to unlock its full pharmacological promise.
Properties
IUPAC Name |
3,4-difluoro-N-(1-methyl-6-oxo-4-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N4O2/c1-26-19-17(13(10-16(27)23-19)11-5-3-2-4-6-11)18(25-26)24-20(28)12-7-8-14(21)15(22)9-12/h2-9,13H,10H2,1H3,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILJTBALQZICSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CC=C3)C(=N1)NC(=O)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Difluoro-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide is a synthetic compound with potential biological activity. Its complex structure suggests various pharmacological applications, particularly in oncology and neurology. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of 3,4-difluoro-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide is with a molecular weight of 382.4 g/mol. The structural representation includes a difluorobenzene moiety and a tetrahydropyridinone scaffold, which are critical for its biological interactions.
Anticancer Properties
Research indicates that compounds similar to 3,4-difluoro-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide exhibit significant anticancer activity. A study demonstrated that derivatives of pyrazolo[3,4-b]pyridine showed cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxic Activity
In vitro studies have shown that related compounds exhibit IC50 values indicating their potency against different cancer types:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3,4-Difluoro Compound | MCF-7 (Breast Cancer) | 27.3 |
| 3,4-Difluoro Compound | HCT116 (Colon Cancer) | 6.2 |
These findings suggest that the compound may inhibit cell proliferation through apoptosis induction and cell cycle arrest.
The proposed mechanism of action for 3,4-difluoro-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide involves:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific kinases involved in cancer cell signaling pathways.
- Induction of Apoptosis : It triggers apoptotic pathways leading to cell death in malignant cells.
- Anti-inflammatory Effects : Similar compounds have shown to reduce inflammation which can contribute to tumor progression.
Neuroprotective Effects
Emerging research suggests that the compound may also possess neuroprotective properties. Studies have indicated that derivatives can mitigate neuronal damage in models of neurodegenerative diseases.
Neuroprotective Study Results
| Model | Effect | Reference |
|---|---|---|
| Alzheimer's Model | Reduced oxidative stress | |
| Parkinson's Model | Improved motor function |
These effects are attributed to the compound's ability to modulate neurotransmitter systems and reduce neuroinflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs reported in the literature:
Structural and Functional Insights
Trifluoromethyl substituents (e.g., Compound 4) increase lipophilicity (LogP ~4.5), which may improve membrane permeability but reduce aqueous solubility .
7-Ethyl substituents (Compound 4, 143) extend half-life in vivo but add steric bulk, which may clash with certain targets .
Biological Activity: Compound 4 exhibits stronger inhibition (IC₅₀: 12 nM) against DCN1 than non-fluorinated analogs, highlighting the role of fluorine and trifluoromethyl groups in target engagement .
Research Findings and Trends
- Synthetic Routes : The target compound can likely be synthesized via one-pot condensation of substituted pyrazol-amines and benzoyl derivatives, similar to methods used for Compound 7b (62% yield) .
- Crystallography : Analogous compounds (e.g., ) have been co-crystallized with DCN1, revealing critical interactions between the benzamide carbonyl and His176/Arg178 residues .
- Pharmacokinetics: Fluorinated pyrazolo-pyridones (e.g., Compound 143) demonstrate improved oral bioavailability (>50% in murine models) compared to non-fluorinated derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
